

3-Amino-5-chloropyridine-2-carboxylic acid hydrochloride molecular weight

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Compound of Interest

Compound Name: 3-Amino-5-chloropyridine-2-carboxylic acid hydrochloride

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An In-Depth Technical Guide to **3-Amino-5-chloropyridine-2-carboxylic acid hydrochloride**: Properties, Synthesis, and Applications

Abstract

3-Amino-5-chloropyridine-2-carboxylic acid hydrochloride is a pivotal heterocyclic building block in the fields of medicinal chemistry and drug discovery. As a substituted pyridine derivative, its unique electronic and structural features make it a valuable intermediate for synthesizing complex molecular architectures, particularly in the development of novel therapeutic agents. This guide provides a comprehensive technical overview of its core physicochemical properties, with a primary focus on its molecular weight, detailed synthetic protocols, key applications in amide bond formation, and modern analytical techniques for its characterization. Furthermore, it addresses critical safety and handling protocols essential for laboratory and industrial settings. This document is intended for researchers, synthetic chemists, and drug development professionals seeking a detailed understanding of this important chemical entity.

Core Physicochemical Properties

A precise understanding of a compound's physicochemical properties is fundamental to its application in research and development. The subject of this guide is the hydrochloride salt, which is often the commercially available and shelf-stable form. It is crucial to distinguish its properties from those of its corresponding free base.

The molecular weight of **3-Amino-5-chloropyridine-2-carboxylic acid hydrochloride** is 209.03 g/mol .^[1] This value is calculated based on its chemical formula, C₆H₆ClN₂O₂, which incorporates the addition of a hydrogen chloride (HCl) molecule to the free base.^[1] The free base, 3-Amino-5-chloropyridine-2-carboxylic acid, has a molecular formula of C₆H₅ClN₂O₂ and a molecular weight of 172.57 g/mol .^{[2][3]}

The table below summarizes the key identifiers and properties for both the hydrochloride salt and its free base, providing a clear reference for researchers.

Property	3-Amino-5-chloropyridine-2-carboxylic acid hydrochloride	3-Amino-5-chloropyridine-2-carboxylic acid (Free Base)
Molecular Weight	209.03 g/mol ^[1]	172.57 g/mol ^{[2][3]}
Chemical Formula	C ₆ H ₆ ClN ₂ O ₂ ^[1]	C ₆ H ₅ ClN ₂ O ₂ ^{[2][3]}
CAS Number	212378-43-3 ^{[1][4]}	53636-68-3 ^{[2][3]}
Synonyms	3-Amino-5-chloropyridine-2-carboxylic acid--hydrogen chloride (1/1) ^[1]	3-Amino-5-chloropicolinic acid ^[3]
Melting Point	235-236 °C ^[2]	Not available
Density	Not available	1.6±0.1 g/cm ³ ^[2]
Boiling Point	Not available	403.9 °C at 760 mmHg ^[2]

Synthesis and Manufacturing

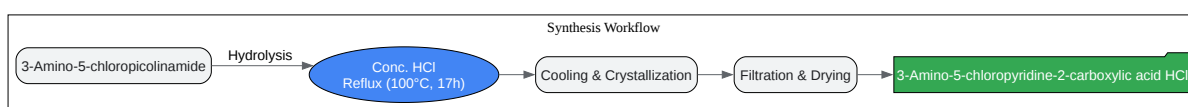
Chlorinated aminopyridines are a class of vital intermediates used in the synthesis of pharmaceuticals, agrochemicals, and dyes.^[5] The title compound is typically synthesized from readily available precursors, with the final step often involving the hydrolysis of an amide or nitrile, followed by salt formation.

Protocol 2.1: Synthesis via Hydrolysis of Amide Precursor

A common and effective method for preparing the title compound is the acid-catalyzed hydrolysis of 3-amino-5-chloropicolinamide. The use of concentrated hydrochloric acid serves the dual purpose of catalyzing the hydrolysis of the amide to a carboxylic acid and forming the corresponding hydrochloride salt in a single step.

Experimental Protocol:

- **Reaction Setup:** To a suitable reaction vessel, add 3-amino-5-chloropicolinamide (1.0 eq).
- **Acid Addition:** Under stirring, add concentrated hydrochloric acid (e.g., 38%).^[2]
- **Heating:** Heat the mixture to reflux (approximately 100 °C) and maintain for 16-18 hours to ensure complete hydrolysis.^[2]
- **Crystallization:** Cool the reaction mixture to room temperature, then further cool in an ice bath or refrigerator for several hours to promote crystallization of the product.^[2]
- **Isolation:** Isolate the solid product by filtration.
- **Drying:** Wash the collected solid with a small amount of cold solvent and dry under vacuum to yield **3-Amino-5-chloropyridine-2-carboxylic acid hydrochloride**.^[2]



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Caption: Workflow for the synthesis of the title compound.

Applications in Synthetic Chemistry & Drug Discovery

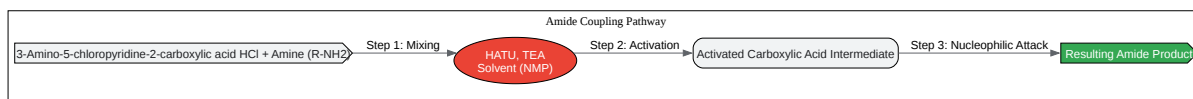
The primary utility of **3-Amino-5-chloropyridine-2-carboxylic acid hydrochloride** lies in its function as a scaffold in organic synthesis. The carboxylic acid group is readily activated for amide bond formation, a ubiquitous transformation in the construction of biologically active molecules.

Protocol 3.1: HATU-Mediated Amide Coupling

Peptide coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient for forming amide bonds under mild conditions. In this workflow, the hydrochloride salt is used directly. An organic base, such as triethylamine (TEA), is required to neutralize the HCl salt, liberating the free amine and carboxylic acid for reaction, and to scavenge the acid produced during the coupling process.

Experimental Protocol:

- **Dissolution:** Dissolve 3-Amino-5-chloropyridine-2-carboxylic acid (1.0 eq), the desired amine (e.g., 1-amino-2-methyl-propan-2-ol, 1.1 eq), and HATU (1.1 eq) in an aprotic polar solvent like N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP).^[2]
- **Base Addition:** Add triethylamine (2.2 eq) to the mixture.^[2] The first equivalent neutralizes the starting material's HCl salt, and the second neutralizes the acid generated during the reaction.
- **Reaction:** Stir the resulting mixture at room temperature overnight.^[2]
- **Workup:** Dilute the reaction mixture with water and extract the product with an organic solvent such as ethyl acetate (EtOAc).^[2]
- **Purification:** Combine the organic fractions, concentrate under reduced pressure, and purify the crude residue by column chromatography to yield the desired amide product.^[2]



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Caption: Generalized pathway for HATU-mediated amide coupling.

Analytical Characterization

Confirming the identity and purity of a synthesized compound is a cornerstone of scientific integrity. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

Method 4.1: Structural Elucidation by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular structure. The reported ¹H NMR spectrum for the hydrochloride salt provides a unique fingerprint for its identification.

¹H NMR Data (in DMSO-d₆):

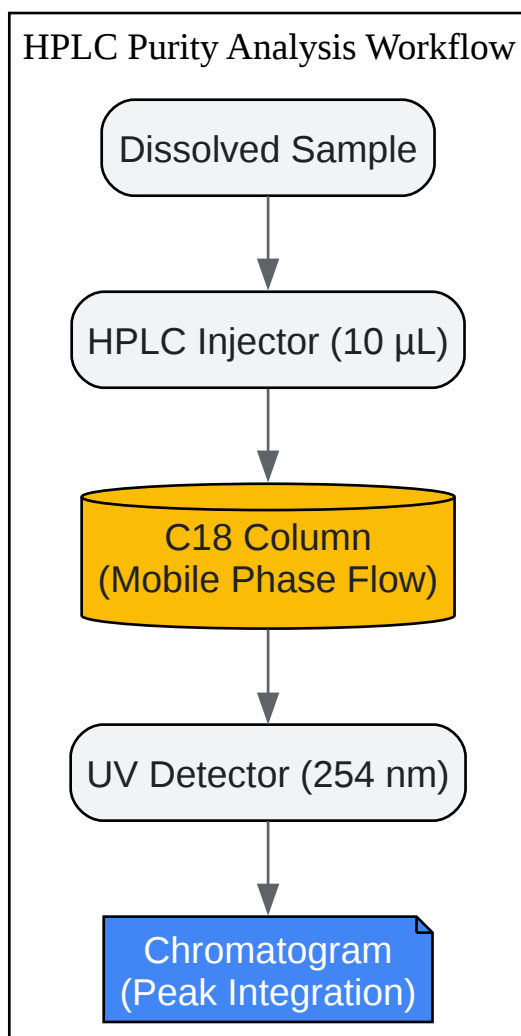
- δ 7.80 (d, J=2.1 Hz, 1H): This signal corresponds to the proton on the pyridine ring adjacent to the chlorine atom.
- δ 7.33 (d, J=1.8 Hz, 1H): This signal corresponds to the proton on the pyridine ring between the amino and chloro groups.^[2]
- δ 6.68 (bs, 2H): This broad singlet corresponds to the two protons of the amino (-NH₂) group.^[2]

Method 4.2: Purity Determination by HPLC-UV

High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection is a standard method for assessing the purity of chemical compounds. While a specific method for the title compound is not detailed in the initial search, a representative protocol can be adapted from methods used for structurally similar aminopyridines.^[6]

Representative HPLC-UV Protocol:

- Column: C18 reverse-phase column (e.g., 150 x 4.6 mm, 2.7 μ m).^[6]
- Mobile Phase: A mixture of an aqueous buffer (e.g., water with pH adjusted to 3 with phosphoric acid) and an organic solvent (e.g., methanol) in a 50:50 v/v ratio.^[6]
- Flow Rate: 0.7 mL/min.^[6]
- Column Temperature: 40 °C.^[6]
- Injection Volume: 10 μ L.^[6]
- Detection: UV detector set at a wavelength where the compound has significant absorbance (e.g., 254 nm).^[6]
- Analysis: The purity is determined by integrating the area of the product peak relative to the total area of all observed peaks.



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Caption: Standard workflow for HPLC-UV purity analysis.

Safety, Handling, and Storage

Disclaimer: The following safety information is compiled from Material Safety Data Sheets (MSDS) for structurally related compounds, such as 3-Amino-5-chloropyridine.[7][8] A specific MSDS for **3-Amino-5-chloropyridine-2-carboxylic acid hydrochloride** should be consulted before handling.

Hazard Identification: Based on analogous compounds, this chemical should be handled as potentially hazardous. Key hazards include:

- Acute Toxicity: Toxic or harmful if swallowed.[7]
- Skin Irritation: Causes skin irritation.[7][9]
- Eye Damage: Causes serious eye damage or irritation.[7][8]
- Respiratory Irritation: May cause respiratory irritation.[7][8]

Precautionary Measures and Handling:

- Engineering Controls: Use only in a well-ventilated area, preferably under a chemical fume hood.[7] Ensure eyewash stations and safety showers are readily accessible.
- Personal Protective Equipment (PPE):
 - Eye/Face Protection: Wear chemical safety goggles and/or a face shield.[7]
 - Skin Protection: Wear appropriate protective gloves (e.g., nitrile) and a lab coat.[7]
 - Respiratory Protection: If dusts are generated, use a NIOSH/MSHA-approved respirator.[7]
- Hygiene: Wash hands and any exposed skin thoroughly after handling.[7] Do not eat, drink, or smoke in the work area.[8]

Storage:

- Store in a tightly closed container in a dry, cool, and well-ventilated place.[9]
- Store locked up, accessible only to authorized personnel.[7]

Conclusion

3-Amino-5-chloropyridine-2-carboxylic acid hydrochloride is a compound of significant value to the scientific community, particularly in the realm of synthetic and medicinal chemistry. Its well-defined molecular weight of 209.03 g/mol, coupled with its versatile reactivity as a heterocyclic building block, makes it an indispensable tool for constructing novel molecules. The synthetic and analytical protocols outlined in this guide provide a robust framework for its

preparation and characterization, while the safety information underscores the importance of responsible laboratory practice. As the demand for sophisticated chemical entities continues to grow, a thorough understanding of such key intermediates will remain critical for innovation in drug discovery and materials science.

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